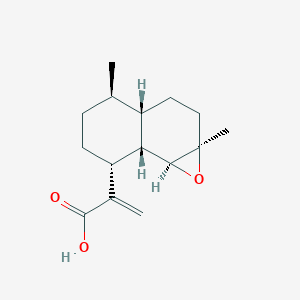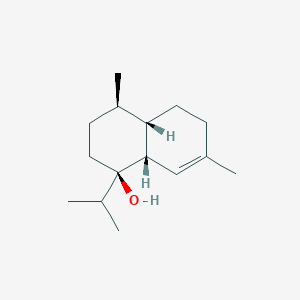
Ácido 4,5-epóxioartemisínico
Descripción general
Descripción
Synthesis Analysis
The synthesis of epoxy derivatives, including methods that could theoretically apply to 4,5-epoxyartemisinic acid, has been explored through various chemical strategies. For instance, the novel synthesis of epoxy derivatives from quinic and shikimic acids demonstrates the use of regio- and stereoselective epoxide ring opening, providing a template for synthesizing structurally complex epoxy compounds (Sánchez-Abella et al., 2006). Additionally, epoxy-α-ionone was synthesized using hydrogen peroxide as an oxidant, showcasing a method for obtaining epoxy compounds that might be relevant to the synthesis of 4,5-epoxyartemisinic acid (Jun-ping, 2009).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the behavior and reactivity of compounds like 4,5-epoxyartemisinic acid. The study on optically active epoxy derivatives illustrates the significance of stereochemistry in determining the properties of molecules, including their reactivity and interaction with biological systems (Uebelhart et al., 1986).
Chemical Reactions and Properties
Epoxy compounds participate in a variety of chemical reactions, offering pathways to diverse derivatives. The addition reactions of 4,5-epoxy-2-hexenoic acid esters, for example, demonstrate how alcohols and diazomethane can react with epoxy compounds to form products with retained epoxy rings or transformed structures, highlighting the versatility and reactivity of epoxy groups (Glushko et al., 1982).
Physical Properties Analysis
The physical properties of epoxy compounds, including 4,5-epoxyartemisinic acid, can be inferred from studies on related substances. The synthesis and identification of epoxy derivatives of 5-methylhexahydroisoindole-1,3-dione, for example, required spectrometric methods for structural elucidation, reflecting the importance of analytical techniques in characterizing the physical properties of complex organic molecules (Torrent & Alvarenga, 2021).
Chemical Properties Analysis
The chemical properties of epoxy-containing compounds, such as reactivity, stability, and interactions with other molecules, are central to their utility in synthetic chemistry and potential biological applications. Research on bio-based epoxy resins derived from furandicarboxylic acid showcases the development of materials with desirable chemical and physical properties, pointing towards the potential for eco-friendly alternatives to traditional epoxy resins (Deng et al., 2015).
Aplicaciones Científicas De Investigación
Fuente y extracción
El ácido 4,5-epóxioartemisínico es un compuesto que se puede extraer de las hierbas de Artemisia annua L {svg_1}. Es un tipo de sesquiterpeno, una clase de terpenos que consta de tres unidades de isopreno y tiene la fórmula molecular C15H24 {svg_2}.
Propiedades antibacterianas
La investigación ha demostrado que las especies de Artemisia, que contienen ácido 4,5-epóxioartemisínico, tienen fuertes actividades antibióticas contra varias bacterias. Estas incluyen Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Proteus mirabilis y Pseudomonas aeruginosa {svg_3}.
Capacidad antioxidante
Se ha encontrado que las especies de Artemisia, que contienen ácido 4,5-epóxioartemisínico, tienen una fuerte capacidad antioxidante {svg_4}. Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.
Análisis metabolómico
Un análisis metabolómico de tres especies de Artemisia en el Tíbet identificó 1109 metabolitos dentro de 10 categorías, que incluyen lípidos, aminoácidos, nucleótidos, flavonoides, terpenos, cumarinas, ácidos orgánicos y ácidos fenólicos {svg_5}. El ácido 4,5-epóxioartemisínico, al ser un terpeno, fue uno de estos metabolitos.
Investigación medicinal
La información obtenida del análisis metabolómico y las actividades antibacterianas y antioxidantes identificadas de las especies de Artemisia deberían ayudar a la investigación medicinal {svg_6}. Esto podría conducir al desarrollo de nuevos medicamentos y tratamientos.
Desarrollo y utilización integral de las especies de Artemisia
La comprensión integral de los metabolitos de las especies de Artemisia y sus propiedades puede facilitar el desarrollo y la utilización integral de las especies de Artemisia en áreas como el Tíbet {svg_7}.
Mecanismo De Acción
Target of Action
4,5-Epoxyartemisinic acid is a natural product used for research related to life sciences . .
Result of Action
Artemisia species, from which 4,5-epoxyartemisinic acid is derived, have been shown to have strong antibiotic activities against various bacteria and have strong antioxidant capacity .
Direcciones Futuras
The future directions for research on 4,5-Epoxyartemisinic acid could involve further exploration of its biosynthesis, its potential medicinal uses, and its active constituents . Additionally, synthetic approaches for endo-selective intramolecular epoxide ring opening (IERO) of 4,5-epoxy-alcohols and their applications in natural product synthesis could be investigated .
Análisis Bioquímico
Biochemical Properties
4,5-Epoxyartemisinic acid plays a crucial role in biochemical reactions, particularly in the biosynthesis of artemisinin. It interacts with several enzymes and proteins during its conversion to artemisinin. One of the key enzymes involved is cytochrome P450 monooxygenase (CYP71AV1), which catalyzes the oxidation of amorpha-4,11-diene to artemisinic acid and subsequently to 4,5-Epoxyartemisinic acid . This interaction is essential for the formation of the endoperoxide bridge, a critical structural feature of artemisinin. Additionally, 4,5-Epoxyartemisinic acid interacts with other biomolecules such as NADPH and oxygen, which are required for the enzymatic reactions .
Cellular Effects
4,5-Epoxyartemisinic acid has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that 4,5-Epoxyartemisinic acid can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function . This compound also modulates the expression of genes involved in cell cycle regulation and apoptosis, leading to cell cycle arrest and programmed cell death . Furthermore, 4,5-Epoxyartemisinic acid has been found to inhibit angiogenesis, thereby preventing the formation of new blood vessels that supply nutrients to tumors .
Molecular Mechanism
The molecular mechanism of 4,5-Epoxyartemisinic acid involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules and enzymes, leading to their inhibition or activation. For instance, 4,5-Epoxyartemisinic acid binds to cytochrome P450 monooxygenase (CYP71AV1), facilitating the oxidation of amorpha-4,11-diene to artemisinic acid . This binding interaction is crucial for the formation of the endoperoxide bridge in artemisinin. Additionally, 4,5-Epoxyartemisinic acid can generate ROS, which can cause oxidative damage to cellular components and trigger apoptosis . The compound also influences gene expression by modulating transcription factors and signaling pathways involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Epoxyartemisinic acid have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that 4,5-Epoxyartemisinic acid is relatively stable when stored at -20°C for up to three years in powder form . In solution, its stability decreases, and it should be stored at -80°C for optimal preservation . Over time, the compound may degrade, leading to a reduction in its efficacy and potency. Long-term exposure to 4,5-Epoxyartemisinic acid in in vitro and in vivo studies has shown that it can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4,5-Epoxyartemisinic acid vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit tumor growth and induce apoptosis without causing significant toxicity . At high doses, 4,5-Epoxyartemisinic acid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects have been observed, where a minimum concentration of 4,5-Epoxyartemisinic acid is required to achieve significant biological effects .
Metabolic Pathways
4,5-Epoxyartemisinic acid is involved in several metabolic pathways, primarily related to the biosynthesis of artemisinin. The compound is synthesized from amorpha-4,11-diene through a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenase (CYP71AV1) . This pathway involves the oxidation of amorpha-4,11-diene to artemisinic acid, followed by the formation of 4,5-Epoxyartemisinic acid . The metabolic flux through this pathway is regulated by the availability of substrates and cofactors, such as NADPH and oxygen . Additionally, 4,5-Epoxyartemisinic acid can influence the levels of other metabolites in the pathway, affecting the overall production of artemisinin .
Transport and Distribution
The transport and distribution of 4,5-Epoxyartemisinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cellular membranes by passive diffusion and active transport mechanisms . Once inside the cell, 4,5-Epoxyartemisinic acid can bind to intracellular proteins and enzymes, facilitating its distribution to various cellular compartments . The localization and accumulation of 4,5-Epoxyartemisinic acid within cells are influenced by factors such as pH, temperature, and the presence of binding proteins . These factors play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 4,5-Epoxyartemisinic acid is essential for its activity and function. The compound is primarily localized in the endoplasmic reticulum (ER) and mitochondria, where it interacts with specific enzymes and proteins . The targeting of 4,5-Epoxyartemisinic acid to these organelles is mediated by post-translational modifications and targeting signals . For instance, the presence of specific amino acid sequences in the compound’s structure can direct it to the ER or mitochondria . The subcellular localization of 4,5-Epoxyartemisinic acid is critical for its role in biochemical reactions and cellular processes, as it ensures the compound’s proximity to its target biomolecules.
Propiedades
IUPAC Name |
2-[(1aR,3aS,4R,7R,7aS,7bS)-1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11(9(2)14(16)17)12-10(8)6-7-15(3)13(12)18-15/h8,10-13H,2,4-7H2,1,3H3,(H,16,17)/t8-,10+,11+,12+,13+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNNGKUJKJXDCO-IEFGFUDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1CCC3(C2O3)C)C(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H]2[C@H]1CC[C@@]3([C@H]2O3)C)C(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




